molecular formula C6H10N2O B3104575 4-Isopropoxy-1H-pyrazole CAS No. 14884-03-8

4-Isopropoxy-1H-pyrazole

Cat. No.: B3104575
CAS No.: 14884-03-8
M. Wt: 126.16 g/mol
InChI Key: ODRMTHIVUDIHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-1H-pyrazole is a derivative of pyrazole, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Synthesis Analysis

Pyrazole derivatives can be synthesized from ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions . The yield of 1H-pyrazole-4-carboxylic increased from 70% reported in literature to 97.1% . Various methods for accessing the pyrazole moiety have been reported, including using transition-metal catalysts and photoredox reactions, employing one-pot multicomponent processes, novel reactants, and innovative reaction types .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . The electronegativity differences among the halogen substituents are not reflected in the H-bonded N(H)…N distances in the solid-state structures of pyrazole and its 4-halogenated derivatives .


Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives involve a variety of processes, including [3 + 2] cycloaddition, condensations of ketones, aldehydes, and hydrazine monohydrochloride, and oxidation employing bromine . Other reactions include dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical and Chemical Properties Analysis

Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . They have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility .

Scientific Research Applications

DNA Binding and Cytotoxicity

A study synthesized a new series of bis-pyrazoles, which included derivatives with 4-Isopropoxy-1H-pyrazole. These compounds were investigated for their interaction with DNA and showed potential in in-vitro cytotoxicity studies against human pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines. Certain derivatives exhibited promising activity, highlighting their potential in cancer research (Reddy et al., 2017).

Synthesis and Functionalization

Another research focused on the synthesis of 4,5-dialkyl 1-isopropyl 3-isopropoxy-1H-pyrazole-1,4,5-tricarboxylate using Mitsunobu chemistry. This work provided a synthetic route to highly functionalized pyrazoles, demonstrating the versatility of this compound in chemical synthesis (Alizadeh & Acedi, 2005).

Biomedical Applications

A review on Pyrazolo[3,4-b]pyridines, closely related to this compound, discussed their synthesis and biomedical applications. These compounds have shown diverse biomedical applications, indicating the potential of this compound derivatives in this field (Donaire-Arias et al., 2022).

Role in Drug Synthesis and Activity

Research on 4,5-dihydro-1H-pyrazole, a scaffold similar to this compound, illustrated its importance in developing therapeutically active agents. The study highlighted how modifications to the pyrazole ring can result in diverse biological activities, which is relevant for derivatives of this compound (Alex & Kumar, 2014).

Safety and Hazards

4-Isopropoxy-1H-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Properties

IUPAC Name

4-propan-2-yloxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(2)9-6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRMTHIVUDIHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878821
Record name 4-ISOPROPOXYPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14884-03-8
Record name 4-ISOPROPOXYPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropoxy-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Isopropoxy-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-Isopropoxy-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-Isopropoxy-1H-pyrazole
Reactant of Route 5
4-Isopropoxy-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Isopropoxy-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.